molecular formula C32H65N3O4 B12659384 N,N'-(Iminoethylene)bismyristamide monoacetate CAS No. 93918-58-2

N,N'-(Iminoethylene)bismyristamide monoacetate

Katalognummer: B12659384
CAS-Nummer: 93918-58-2
Molekulargewicht: 555.9 g/mol
InChI-Schlüssel: JXSLZIAMDRHXFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(Iminoethylene)bismyristamide monoacetate is a chemical compound with the molecular formula C32H65N3O4 and a molecular weight of 555.8762 . This compound is known for its unique structure, which includes an iminoethylene group and two myristamide groups. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminoethylene)bismyristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the iminoethylene linkage. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of N,N’-(Iminoethylene)bismyristamide monoacetate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(Iminoethylene)bismyristamide monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N,N’-(Iminoethylene)bismyristamide monoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N’-(Iminoethylene)bismyristamide monoacetate involves its interaction with specific molecular targets. The iminoethylene group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-(Iminoethylene)bismyristamide monoacetate is unique due to its specific iminoethylene linkage and myristamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

93918-58-2

Molekularformel

C32H65N3O4

Molekulargewicht

555.9 g/mol

IUPAC-Name

acetic acid;N-[2-(2-tetradecanoylhydrazinyl)ethyl]tetradecanamide

InChI

InChI=1S/C30H61N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-29(34)31-27-28-32-33-30(35)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h32H,3-28H2,1-2H3,(H,31,34)(H,33,35);1H3,(H,3,4)

InChI-Schlüssel

JXSLZIAMDRHXFE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(=O)NCCNNC(=O)CCCCCCCCCCCCC.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.